molecular formula C13H21ClN2O B13854389 4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride

4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride

Cat. No.: B13854389
M. Wt: 256.77 g/mol
InChI Key: ZBEJXHDYJFCMAA-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-aminobenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aminophenyl group, often using halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenyl)methylamino]cyclohexan-1-ol
  • 4-[(2-Chlorophenyl)methylamino]cyclohexan-1-ol

Uniqueness

4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol is unique due to its specific aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

4-[(2-aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11;/h1-4,11-12,15-16H,5-9,14H2;1H

InChI Key

ZBEJXHDYJFCMAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2N)O.Cl

Origin of Product

United States

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